2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Overview
Description
- Chemical Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety at position 6 and a hydroxyl group at position 4. The two chlorine atoms are present as dihydrochloride salt .
Synthesis Analysis
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) can be further modified to introduce the desired substituents .
Molecular Structure Analysis
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Derivatives
- Compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride have been synthesized and explored for their biological properties. Notably, derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to pyrimidine fragments, were found to exhibit pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Structural and Spectral Studies
- Thioanalogues of N-1-methylanabasine and nicotine, including compounds structurally similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, have been synthesized. Their structures were confirmed using various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Application in Medicine and Industry
- Pyrrolidines, a group that includes 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, are significant due to their biological effects and applications in medicine and industry, such as in dyes or agrochemical substances. The paper by Żmigrodzka et al. (2022) highlights the significance of studying the chemistry of pyrrolidines for modern science (Żmigrodzka et al., 2022).
Drug Design and Cognitive Disorders
- A related compound, PF-04447943, identified as a novel PDE9A inhibitor, demonstrates the potential medical applications of compounds structurally similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride. It has shown efficacy in rodent models of cognitive disorders and has advanced into clinical trials (Verhoest et al., 2012).
Crystal Structure Analysis
- The crystal structure of triprolidinium cation, a compound related to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, was analyzed, providing insights into molecular interactions and protonation states (Dayananda et al., 2012).
Ligand Development
- Research on novel optically active 2-(pyrazol-1-yl)pyridines, which are structurally related to the compound of interest, has led to the development of new chiral N,N-donating ligands. These findings illustrate the versatility of pyridine derivatives in ligand development (Kowalczyk & Skarżewski, 2005).
properties
IUPAC Name |
2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDUDODENPDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.